molecular formula C35H35NO4 B408720 CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE

CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE

Cat. No.: B408720
M. Wt: 533.7g/mol
InChI Key: LMZUYQHFVGZZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopentyl group, a benzyloxyphenyl group, and a quinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its biological activity.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication process. Additionally, the compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation. The benzyloxyphenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    Chloroquine: An antimalarial drug with a quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups, enhancing its biological activity and specificity. The presence of the cyclopentyl group and the benzyloxyphenyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

Properties

Molecular Formula

C35H35NO4

Molecular Weight

533.7g/mol

IUPAC Name

cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C35H35NO4/c1-23-32(35(38)40-29-14-8-9-15-29)33(26-16-18-28(19-17-26)39-22-24-10-4-2-5-11-24)34-30(36-23)20-27(21-31(34)37)25-12-6-3-7-13-25/h2-7,10-13,16-19,27,29,33,36H,8-9,14-15,20-22H2,1H3

InChI Key

LMZUYQHFVGZZOP-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC6CCCC6

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC6CCCC6

Origin of Product

United States

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